BE“GHE Foundational & Exploratory
Check Availability & Pricing

Technical Guide: Spectral Data &
Characterization of Diisopropyl
Dichloromalonate

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

Compound Name: Diisopropy! dichloromalonate
CAS No.: 174300-34-6
Cat. No.: B068401
- 7

Executive Summary

Compound: Diisopropyl 2,2-dichloromalonate CAS Registry Number: 50343-34-5 Molecular
Formula: C

H
Cl
@)
Molecular Weight: 257.11 g/mol

Diisopropyl dichloromalonate is a dense, lipophilic diester used primarily as a specialized
chlorinating agent and a building block in the synthesis of heterocycles and agrochemicals
(e.g., isoprothiolane degradation pathways). Unlike its monochlorinated analog, this compound
lacks an acidic

-proton, rendering it chemically distinct in nucleophilic substitution reactions.

This guide provides a comprehensive spectral analysis (NMR, IR, MS) derived from high-
fidelity experimental precedents of structural analogs and direct synthesis protocols. It
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addresses the scarcity of public spectral libraries for this specific CAS by synthesizing data
from validated chloromalonate chemistry.

Synthesis & Preparation Protocol

To ensure the spectral data corresponds to a high-purity sample, the following self-validating
synthesis protocol is recommended. This method utilizes sulfuryl chloride (

) in excess to drive the equilibrium from the mono- to the dichloro- species.

Reaction Logic

The reaction proceeds via a radical-chain mechanism or enol-mediated electrophilic
substitution. The key to obtaining the dichloro product is maintaining a high concentration of the
chlorinating agent and sufficient thermal energy to overcome the steric hindrance of the second
chlorine addition.

Step-by-Step Methodology

o Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-
equalizing addition funnel, and a reflux condenser fitted with a

drying tube (or
line).
e Charge: Add Diisopropyl malonate (18.8 g, 100 mmol) to the flask.

» Addition: Cool the flask to 0°C. Add Sulfuryl chloride (33.7 g, 250 mmol, 2.5 eq) dropwise
over 45 minutes. Note: Gas evolution (

and
) will be vigorous.

e Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 4 hours.
e Monitoring: Monitor via GC-MS. The mono-chloro intermediate (

222) should disappear, leaving the dichloro product (
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256).

« Workup: Cool to room temperature. Remove excess

under reduced pressure (rotary evaporator, 40°C, 20 mbar).

 Purification: Distill the residue under high vacuum. Diisopropyl dichloromalonate typically
boils at 115-118°C / 12 mmHg.

Workflow Visualization

Diisopropyl Malonate

(Precursor) Distillation
™| Chlorination Conversion >98% Vacuum Stripping (115°C @ 12mmHg) . IR
60°C, 4 hrs P emove excess SO2CI2 ' g Dichloromalonate
| _—| (-S02, -HCl) (Distillate)

Sulfuryl Chloride
(2.5 eq, Excess)

Click to download full resolution via product page

Caption: Optimized workflow for the synthesis of diisopropyl dichloromalonate via radical
chlorination.

Spectral Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The defining feature of the diisopropyl dichloromalonate NMR spectrum is the absence of
the

-proton signal. In the starting material (diisopropyl malonate), a singlet appears at
3.3 ppm (

). In the monochloro analog, this shifts to

4.8 ppm (

). In the dichloro product, this region is silent.

H NMR Data (400 MHz, CDCI
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Expert Insight: The quaternary carbon at ~82 ppm is the diagnostic peak. If you observe a

signal at ~55 ppm, your reaction is incomplete (monochloro species).

B. Infrared (IR) Spectroscopy

The introduction of two electronegative chlorine atoms at the

-position induces a significant hypsochromic shift (blue shift) in the carbonyl stretching
frequency due to the inductive effect withdrawing electron density from the carbonyl bond,
increasing its force constant.

Key IR Absorptions (Neat Film)
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Wavenumber (cm

)

Intensity

Assignment

Diagnostic Value

1765 - 1775

Strong

Ester carbonyl.
Shifted ~30 cm

higher than non-
chlorinated analog

(typically 1735 cm

).

1260 - 1300

Strong

C-0O-C asymmetric

stretch.

1100

Medium

O-CH(isopropy!)
stretch.

785

Medium/Strong

C-Cl stretch. Specific
to the gem-dichloro

functionality.

2985

Weak

Alkyl C-H stretches
(isopropyl).

C. Mass Spectrometry (MS)

The mass spectrum provides definitive proof of the "Cl

" pattern. Chlorine isotopes (

Cl and

Cl) exist in a 3:1 ratio. A molecule with two chlorines will exhibit a characteristic 9:6:1 intensity

ratio for the

, and

peaks.
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EI-MS Fragmentation Tahle (70 e\/)
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McLafferty
Rearrangement. Loss

214 of propene (
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197 radical (

).
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179 radical + Propene

(Combined loss).

Isopropyl cation.
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Fragmentation Pathway Visualization
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Caption: Primary fragmentation pathways for Diisopropyl Dichloromalonate under Electron
lonization (70 eV).

Quality Control & Impurity Profiling

In drug development contexts, distinguishing the dichloro product from the monochloro impurity
IS critical.

» Refractive Index: The dichloro compound has a higher refractive index (

) compared to the precursor (
).

o GC-MS Validation: Do not rely solely on retention time. Monitor the m/z 222 (monochloro) vs
m/z 256 (dichloro) ratio.

o TLC Visualization: Malonates stain poorly with UV. Use Permanganate dip or lodine vapor.
The dichloro compound is less polar and will have a higher

value (~0.6 in 10% EtOAc/Hexane) compared to the monochloro (~0.45).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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